molecular formula C22H15ClN4OS B2480244 6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 946202-07-9

6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline

Cat. No. B2480244
CAS RN: 946202-07-9
M. Wt: 418.9
InChI Key: HXAKDTDQOKEGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives involves complex chemical reactions, often utilizing 1,3-dipolar cycloaddition reactions. For example, pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]-quinoxaline hydrochloride were synthesized through the reaction of 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with dimethyl or diethyl acetylenedicarboxylate and 2-chloroacrylonitrile, showcasing the compound's synthetic versatility (Kim et al., 1990).

Molecular Structure Analysis

Molecular structure analysis reveals the spatial arrangement of atoms within the compound and their electronic interactions. Crystallographic studies have shown that similar quinoxaline derivatives exhibit varied conformations and interactions, such as π-π stacking and hydrogen bonding, indicating a complex structural framework that could influence the compound's chemical behavior and reactivity (Castillo et al., 2013).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, which are crucial for modifying the compound's chemical properties and enhancing its application potential. The detailed mechanisms of these reactions contribute to our understanding of the compound's reactivity and the development of new synthetic routes for its derivatives (Kurasawa et al., 1996).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as melting points, boiling points, and solubility, are essential for determining their practical applications. These properties are influenced by the compound's molecular structure and can affect its stability, storage, and handling requirements. Research on similar compounds provides insights into these aspects, aiding in the development of new materials and compounds (Wazzan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, define the compound's suitability for various scientific and industrial applications. Studies on quinoxaline derivatives have shown that they possess interesting electronic and photophysical properties, making them potential candidates for use in optoelectronic devices and as corrosion inhibitors (Thomas & Tyagi, 2010).

Scientific Research Applications

Corrosion Inhibition

Quinoxaline derivatives, including compounds structurally related to 6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline, have been investigated for their corrosion inhibition properties. For instance, certain quinoxaline-based propanones were tested as inhibitors of mild steel corrosion in hydrochloric acid. These compounds demonstrated mixed-type inhibitive action, effectively reducing both anodic and cathodic corrosion reactions. The corrosion inhibition efficiency was attributed to the formation of a pseudo-capacitive film on the mild steel surface, suggesting potential applications in protecting industrial metal components (Olasunkanmi & Ebenso, 2019).

Photovoltaic Applications

Quinoxaline derivatives have also been explored for their photovoltaic properties. Bridged bithiophene-based conjugated polymers incorporating quinoxaline units have been designed for use in photovoltaic devices. These compounds demonstrate the ability to adjust optical band gaps, a crucial factor for enhancing the efficiency of solar cells. The study highlights the potential of quinoxaline derivatives in the development of new materials for energy harvesting and solar cell applications (Chen et al., 2010).

Organic Electronics

The utility of quinoxaline derivatives extends into organic electronics, where they are used as semiconductor materials in organic thin film transistors (OTFTs). Specific derivatives have shown strong acid affinity and semiconductor performance, indicating their potential in developing advanced electronic devices. Their electronic properties, such as charge mobility and absorption characteristics, make them suitable for applications in OTFTs and potentially in other organic electronic components (Quinn et al., 2016).

Anti-Cancer Drug Development

Quinoxaline derivatives have been studied for their potential as anti-cancer drugs. Novel isoxazolequinoxaline derivatives have been synthesized and analyzed for their anti-cancer activity. Through crystal structure analysis, DFT calculations, and docking studies, these compounds have shown promise against specific cancer protein targets. The research suggests that modifying the quinoxaline structure could lead to effective anti-cancer therapeutics (Abad et al., 2021).

properties

IUPAC Name

[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4OS/c23-16-6-3-14(4-7-16)18-13-20(27(26-18)22(28)21-2-1-11-29-21)15-5-8-17-19(12-15)25-10-9-24-17/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAKDTDQOKEGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.